



# Application Note: Stability Indicating Forced Degradation Study of Tofacitinib

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Compound of Interest		
Compound Name:	Tofacitinib Impurity	
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#### Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance. These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. This application note outlines a standard protocol for conducting a forced degradation study on Tofacitinib, adhering to the guidelines set by the International Council for Harmonisation (ICH).

#### Purpose

The primary objective of a forced degradation study for Tofacitinib is to evaluate its stability under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[5][6] This process is essential for:

- Elucidating the degradation profile of the Tofacitinib molecule.
- Identifying and characterizing potential degradation products.
- Developing and validating a stability-indicating analytical method capable of separating the drug from its degradation products.[1][4]



 Determining the shelf life and appropriate storage conditions for Tofacitinib and its formulations.

## **Experimental Protocols**

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed for the analysis of Tofacitinib and its degradation products.[3][4] [6]

- 1. Preparation of Standard and Sample Solutions
- Tofacitinib Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Tofacitinib citrate in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of a known concentration (e.g., 500 μg/mL).[4]
- Working Standard Solution: Dilute the stock solution with the diluent to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).[4]
- Sample Preparation for Stress Studies: For each stress condition, accurately weigh
  Tofacitinib and prepare the solution as described in the respective stress condition protocol.
  After exposure to the stress condition, neutralize the solution if necessary and dilute it with
  the diluent to a final concentration equivalent to the working standard solution.
- 2. Chromatographic Conditions (Example)

The following is an example of a validated RP-HPLC method for Tofacitinib analysis. Method parameters may need to be optimized based on the specific degradation products formed.



Parameter	Specification	
Column	Inertsil ODS-3V (150 mm $\times$ 4.6 mm, 5 $\mu$ m) or equivalent C18 column[1]	
Mobile Phase	Phosphate buffer (pH 5.5) and Acetonitrile in a ratio of 65:35 %v/v[1][5]	
Flow Rate	1.0 mL/min[1][3]	
Injection Volume	5 μL[1]	
Column Temperature	25°C - 30°C[5][7]	
Detection Wavelength	287 nm[1]	
Run Time	7-10 minutes[1][4]	

#### 3. Forced Degradation Procedures

The following are typical stress conditions applied in Tofacitinib forced degradation studies. The duration and concentration of stressors may need to be adjusted to achieve a target degradation of 5-20%.

#### · Acid Hydrolysis:

- Treat a Tofacitinib solution with 0.1 M to 1 M Hydrochloric acid (HCl).[8][9]
- Incubate the solution at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., up to 48 hours).[8]
- After the incubation period, cool the solution to room temperature and neutralize it with an equivalent concentration of sodium hydroxide (NaOH).
- Dilute the neutralized solution to the target concentration with the mobile phase.

#### Base Hydrolysis:

Treat a Tofacitinib solution with 0.05 M to 1.0 M Sodium hydroxide (NaOH).[8][10]

## Methodological & Application





- Incubate at room temperature for a period ranging from 10 minutes to several hours.[8][10]
   Tofacitinib is known to be sensitive to alkali conditions, and significant degradation can occur rapidly.[10][11]
- Neutralize the solution with an equivalent concentration of HCl.
- Dilute the neutralized solution to the target concentration with the mobile phase. One study observed approximately 25% degradation after just 10 minutes using 0.05 N NaOH.
   [10]

#### Oxidative Degradation:

- Treat a Tofacitinib solution with 3% to 10% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).[6][7][8]
- Store the solution at room temperature for up to 48 hours.[8]
- Dilute the solution to the target concentration with the mobile phase.

#### Thermal Degradation:

- Expose solid Tofacitinib powder to dry heat in a hot air oven at temperatures ranging from 50°C to 60°C for a period of several hours to 7 days.[7][9]
- Alternatively, heat a solution of Tofacitinib.
- After exposure, cool the sample to room temperature and dissolve/dilute it to the target concentration with the mobile phase.

#### Photolytic Degradation:

- Expose solid Tofacitinib or a Tofacitinib solution to UV light (e.g., 254 nm) in a photostability chamber.[1][9]
- The exposure should be up to 1.2 million lux hours and 200 watt-hours/m².[1]
- Prepare a sample of the exposed material by dissolving/diluting it to the target concentration with the mobile phase. A control sample should be kept in the dark under the same temperature conditions.



## **Data Presentation**

The results of the forced degradation studies should be summarized to show the percentage of degradation of Tofacitinib and the formation of any degradation products.

Table 1: Summary of Forced Degradation Results for Tofacitinib

Stress Condition	Parameters	Duration	% Assay of Tofacitinib	% Degradatio n	No. of Degradants
Acid Hydrolysis	1 M HCI	48 hours	To be determined	To be determined	To be determined
Base Hydrolysis	0.05 M NaOH	10 minutes	~75%[10]	~25%[10]	2 major degradants[1 0]
Oxidative Degradation	3% v/v H2O2	24 hours	Slight degradation observed[6]	To be determined	To be determined
Thermal Degradation	60°C	7 days	To be determined	To be determined	To be determined
Photolytic Degradation	UV light (254 nm)	6 hours	Degradation observed[9]	To be determined	1 degradant[9]

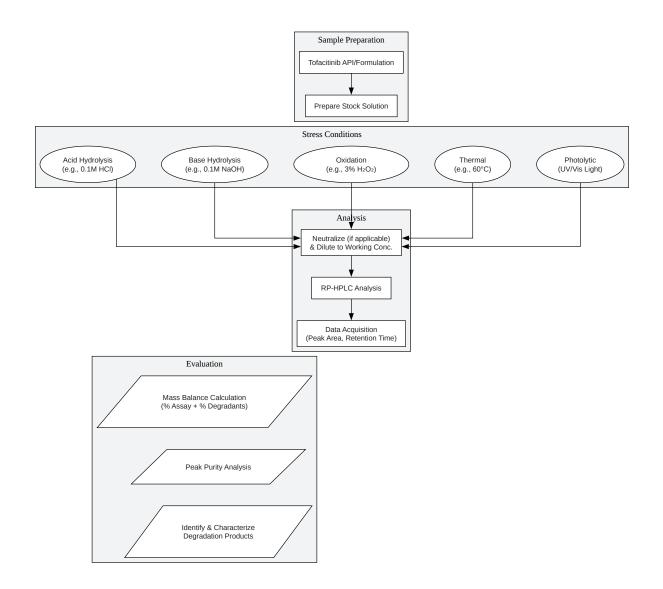
Table 2: System Suitability and Validation Parameters



Parameter	Acceptance Criteria	Example Result
Linearity (Concentration Range)	Correlation coefficient (r²) ≥ 0.999	15-90 μg/mL with r <sup>2</sup> = 0.999[3]
Precision (%RSD)	≤ 2%	< 2%[8]
Accuracy (% Recovery)	98.0% - 102.0%	99.24%[3]
Limit of Detection (LOD)	S/N ratio of 3:1	1.45 μg/mL[6]
Limit of Quantification (LOQ)	S/N ratio of 10:1	4.40 μg/mL[6]
Specificity	No interference from degradants	Peak purity > 99.9%[9]

# **Visualizations**





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Caption: Experimental workflow for Tofacitinib forced degradation study.





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Caption: Simplified Tofacitinib mechanism via the JAK-STAT signaling pathway.

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